molecular formula C24H21N3O4 B11399359 5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11399359
M. Wt: 415.4 g/mol
InChI Key: KEEBSPXQSKRVGS-UHFFFAOYSA-N
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Description

5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound that features a pyrrolo[3,4-c]pyrazole core structure. This compound is characterized by the presence of various functional groups, including a furan ring, a hydroxy group, a methoxy group, and multiple aromatic rings. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,4-c]pyrazole core, followed by the introduction of the furan, hydroxy, and methoxy substituents through various functionalization reactions. Key steps may include:

    Cyclization Reactions: Formation of the pyrrolo[3,4-c]pyrazole core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the furan ring via nucleophilic substitution reactions.

    Hydroxylation and Methylation: Functionalization of the aromatic rings with hydroxy and methoxy groups using hydroxylation and methylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the aromatic rings or the pyrrolo[3,4-c]pyrazole core.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
  • 5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one

Uniqueness

The uniqueness of 5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one lies in its specific combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H21N3O4/c1-14-8-9-19(28)18(11-14)21-20-22(26-25-21)24(29)27(13-17-7-4-10-31-17)23(20)15-5-3-6-16(12-15)30-2/h3-12,23,28H,13H2,1-2H3,(H,25,26)

InChI Key

KEEBSPXQSKRVGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CC4=CC=CO4)C5=CC(=CC=C5)OC

Origin of Product

United States

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